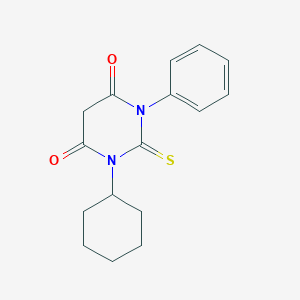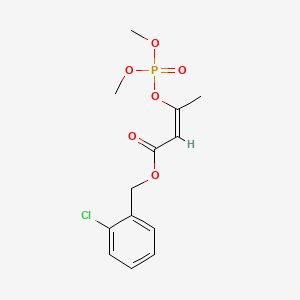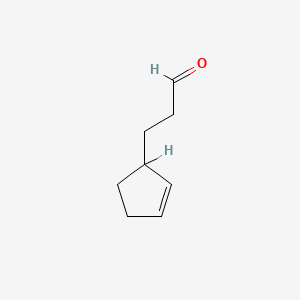
Bis(3,3-dibromopropyl) phenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,3-dibromopropyl) phenylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 3,3-dibromopropyl groups and a phenyl group attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,3-dibromopropyl) phenylphosphonate typically involves the reaction of phenylphosphonic dichloride with 3,3-dibromopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP(O)Cl}_2 + 2 \text{HOCH}_2\text{CHBrCH}_2\text{Br} \rightarrow \text{PhP(O)(OCH}_2\text{CHBrCH}_2\text{Br})_2 + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3,3-dibromopropyl) phenylphosphonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 3,3-dibromopropyl groups can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonate group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphonic acids.
Applications De Recherche Scientifique
Bis(3,3-dibromopropyl) phenylphosphonate has several scientific research applications, including:
Flame Retardancy: It is used as a flame retardant in various materials, including plastics and textiles, due to its ability to inhibit combustion.
Material Science: The compound is utilized in the development of advanced materials with enhanced thermal stability and fire resistance.
Biological Studies: Research into its potential effects on biological systems, including its toxicity and environmental impact, is ongoing.
Industrial Applications: It is used in the manufacturing of flame-retardant coatings and additives for polymers.
Mécanisme D'action
The mechanism by which Bis(3,3-dibromopropyl) phenylphosphonate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The phosphonate group also contributes to the formation of a char layer, which acts as a barrier to further combustion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications.
Bis(2,3-dibromopropyl) phosphate: Shares structural similarities and is used in similar applications.
Uniqueness
Bis(3,3-dibromopropyl) phenylphosphonate is unique due to the presence of the phenyl group, which can influence its physical and chemical properties, such as solubility and thermal stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
63382-51-4 |
|---|---|
Formule moléculaire |
C12H15Br4O3P |
Poids moléculaire |
557.83 g/mol |
Nom IUPAC |
bis(3,3-dibromopropoxy)phosphorylbenzene |
InChI |
InChI=1S/C12H15Br4O3P/c13-11(14)6-8-18-20(17,19-9-7-12(15)16)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Clé InChI |
AAAYRKZIBVFRCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(OCCC(Br)Br)OCCC(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


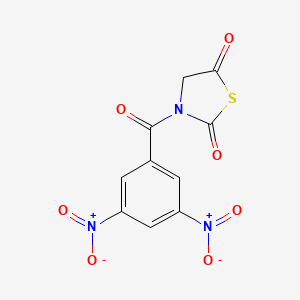

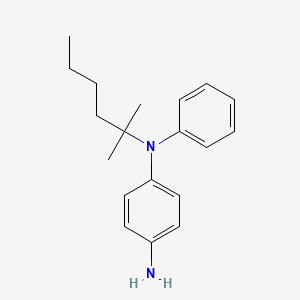

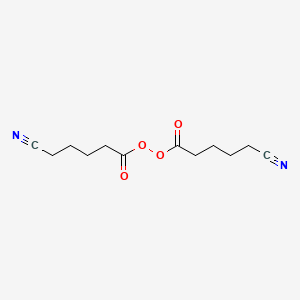
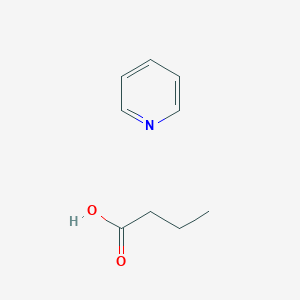
![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)
